molecular formula C10H12FNO B12977086 2-fluoro-N-propylbenzamide

2-fluoro-N-propylbenzamide

Cat. No.: B12977086
M. Wt: 181.21 g/mol
InChI Key: UJNVPTNAUICCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-propylbenzamide is a benzamide derivative characterized by a fluorine atom at the ortho position of the benzene ring and an N-propyl group attached to the amide nitrogen. This compound serves as a key intermediate in organic synthesis, particularly in the formation of heterocyclic structures like 1,4-benzoxazepin-5(4H)-ones under basic conditions (KOH/DMSO) . Its structural simplicity and reactivity make it valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

2-fluoro-N-propylbenzamide

InChI

InChI=1S/C10H12FNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

UJNVPTNAUICCCU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-propylbenzamide typically involves the nucleophilic substitution of ortho-fluorobenzamides with propylamine. One common method is the reaction of 2-fluorobenzoyl chloride with propylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of 2-fluoro-N-propylbenzamide can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-propylbenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides.

    Hydrolysis: 2-fluorobenzoic acid and propylamine.

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

2-Fluoro-N-propylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound is used in the synthesis of polymers and materials with specific properties, such as fluorinated polymers for high-performance coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 2-fluoro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target site. This interaction can modulate the activity of the target protein, leading to desired biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents on Benzamide Core Key Structural Features Impact on Properties
2-Fluoro-N-propylbenzamide Fluorine (C2), N-propyl Planar amide group; moderate steric bulk Enhanced reactivity in cyclization ; balanced lipophilicity
2-(N-Allylsulfamoyl)-N-propylbenzamide Allylsulfamoyl (C2), N-propyl Sulfonamide group; allyl chain Increased polarity and hydrogen-bonding potential
2-Fluoro-N-o-tolylbenzamide Fluorine (C2), N-o-tolyl (methylphenyl) Stepped conformation (38° dihedral angle) Reduced solubility due to hydrophobic tolyl group
2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide Dual fluorine, pyridyl group Disordered fluorine; planar pyridyl ring Enhanced intermolecular interactions (C–H⋯F/O)

Biological Activity

2-Fluoro-N-propylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

2-Fluoro-N-propylbenzamide is characterized by the presence of a fluorine atom on the aromatic ring and a propyl group attached to the nitrogen of the benzamide structure. Its molecular formula is C11H12FNOC_{11}H_{12}FNO.

Synthesis

The synthesis of 2-fluoro-N-propylbenzamide typically involves several steps, including the introduction of the fluorine substituent and the propyl group. Common methods include:

  • Fluorination : Utilizing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.
  • Amidation : Reacting the corresponding acid chloride with propylamine to form the amide bond.

Research indicates that 2-fluoro-N-propylbenzamide exhibits various biological activities, primarily through its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to therapeutic effects such as:

  • Anti-inflammatory Effects : Similar compounds have shown potential in treating inflammatory conditions by inhibiting pathways involved in inflammation.
  • Anticancer Properties : The compound may inhibit cancer cell proliferation by targeting specific signaling pathways.

Comparative Biological Activity

The following table summarizes comparative biological activities of 2-fluoro-N-propylbenzamide with related compounds:

Compound NameBiological ActivityMechanism of Action
2-Fluoro-N-propylbenzamideAnti-inflammatory, anticancerEnzyme inhibition, receptor modulation
2-Bromo-5-fluorobenzamideAntibacterial, anticancerInteraction with bacterial enzymes
ValdecoxibSelective COX-2 inhibitorInhibition of cyclooxygenase-2
LeflunomideImmunomodulatoryInhibition of dihydroorotate dehydrogenase

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that similar benzamide derivatives could significantly reduce cell viability in various cancer cell lines, suggesting that 2-fluoro-N-propylbenzamide might share this property. The mechanism involved downregulation of key proteins in cell proliferation pathways .
  • Anti-inflammatory Potential : Another investigation highlighted that compounds with structural similarities showed effectiveness in reducing inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases .
  • Antiviral Properties : Research has also indicated that certain benzamide derivatives could inhibit viral replication by interfering with viral protein interactions. This suggests that 2-fluoro-N-propylbenzamide may warrant further investigation for antiviral applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.